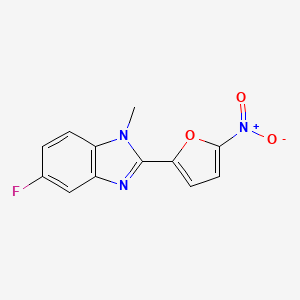
5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitrofuran moiety and the fluorine atom in the structure may contribute to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-2-(5-nitrofuran-2-yl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Nitrofuran Moiety: This step may involve the coupling of a nitrofuran derivative with the benzimidazole core using a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methyl-2-
Propiedades
Número CAS |
91789-61-6 |
|---|---|
Fórmula molecular |
C12H8FN3O3 |
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-2-(5-nitrofuran-2-yl)benzimidazole |
InChI |
InChI=1S/C12H8FN3O3/c1-15-9-3-2-7(13)6-8(9)14-12(15)10-4-5-11(19-10)16(17)18/h2-6H,1H3 |
Clave InChI |
CJHDOECMBKIOJN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)N=C1C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)

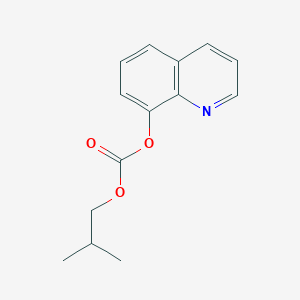


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
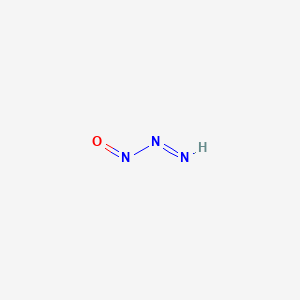
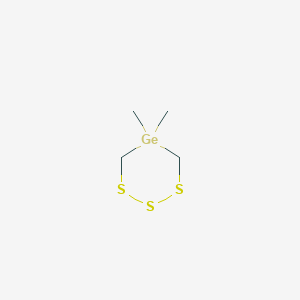
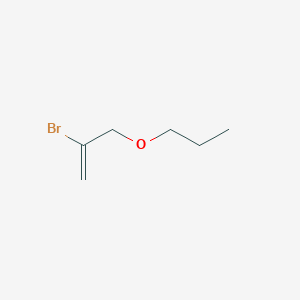
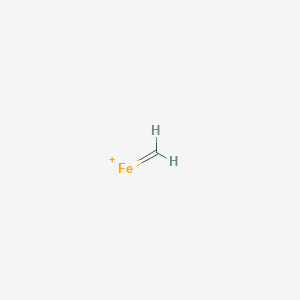
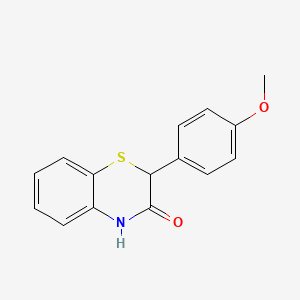

![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
